molecular formula C5H4BrFN2 B2660012 4-Bromo-3-fluoropyridin-2-amine CAS No. 1417532-98-9

4-Bromo-3-fluoropyridin-2-amine

Cat. No.: B2660012
CAS No.: 1417532-98-9
M. Wt: 191.003
InChI Key: UVHLJECLIZONNS-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoropyridin-2-amine is an aromatic organic compound containing a six-membered pyridine ring with bromine, fluorine, and amine functional groups attached at specific positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 3-bromo-2-nitropyridine with a fluorinating agent such as Bu4N+F− in DMF at 20°C to form 2-fluoro-3-bromopyridine . Another method involves the use of Selectfluor® for the high-yield preparation of substituted 3-fluoropyridines .

Industrial Production Methods: Industrial production methods for 4-Bromo-3-fluoropyridin-2-amine are not extensively documented. the use of scalable and efficient synthetic routes, such as palladium-catalyzed Suzuki cross-coupling reactions, is common in the production of similar pyridine derivatives .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-fluoropyridin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like arylboronic acids in Suzuki cross-coupling reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions:

    Suzuki Cross-Coupling: Utilizes palladium catalysts and arylboronic acids to form new carbon-carbon bonds.

Major Products Formed:

    Aryl-Substituted Pyridines: Formed through Suzuki cross-coupling reactions.

    Fluorinated Pyridines: Resulting from selective fluorination processes.

Scientific Research Applications

4-Bromo-3-fluoropyridin-2-amine is used in various scientific research applications, including:

    Medicinal Chemistry: As an intermediate in the synthesis of new drugs, such as inhibitors of transforming growth factor-β and thrombin inhibitors.

    Material Chemistry: Due to its unique properties and reactivity, it is used in the development of new materials.

    Biological Applications: Potential use in the synthesis of biologically active compounds and imaging agents for radiotherapy.

Mechanism of Action

The specific mechanism of action for 4-Bromo-3-fluoropyridin-2-amine is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors, influenced by the presence of bromine, fluorine, and amine functional groups. These interactions can modulate biological pathways and processes, making the compound valuable in drug development and other applications .

Comparison with Similar Compounds

    2-Fluoro-3-bromopyridine: Similar in structure but with different functional group positions.

    5-Bromo-2-methylpyridin-3-amine: Another pyridine derivative used in similar synthetic applications.

Properties

IUPAC Name

4-bromo-3-fluoropyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrFN2/c6-3-1-2-9-5(8)4(3)7/h1-2H,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVHLJECLIZONNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Br)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1417532-98-9
Record name 4-bromo-3-fluoropyridin-2-amine
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